2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
Description
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide (CAS: 2380068-61-9) is a heterocyclic acetamide derivative with the molecular formula C₁₆H₁₆N₂O₃S and a molecular weight of 316.4 g/mol . Its structure features a 3,5-dimethyl-1,2-oxazole core linked via an acetamide group to a substituted thiophene ring bearing a furan-3-yl moiety. The Smiles notation is Cc1noc(C)c1CC(=O)NCc1cc(-c2ccoc2)cs1, highlighting the fused aromatic systems and the acetamide bridge.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-15(11(2)21-18-10)6-16(19)17-7-14-5-13(9-22-14)12-3-4-20-8-12/h3-5,8-9H,6-7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQHVRMOVSAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The reaction begins with the deprotonation of TosMIC using a strong base (e.g., potassium tert-butoxide) in anhydrous THF. A dimethyl-substituted aldehyde, such as 3,5-dimethyl-4-oxopentanal, is introduced to generate an oxazoline intermediate. Acidic workup facilitates the elimination of p-toluenesulfonic acid, yielding 3,5-dimethyl-1,2-oxazole-4-carbaldehyde.
Table 1: Reaction Conditions for Van Leusen Oxazole Synthesis
| Component | Specification |
|---|---|
| Aldehyde | 3,5-Dimethyl-4-oxopentanal |
| Base | Potassium tert-butoxide (1.2 equiv) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0°C to room temperature |
| Yield | 68–72% (reported for analogous systems) |
Preparation of the [4-(Furan-3-yl)Thiophen-2-yl]Methylamine Component
This fragment involves constructing a thiophene ring with a furan-3-yl substituent at position 4 and a methylamine group at position 2.
Thiophene Ring Formation
The Gewald reaction is employed to synthesize 2-aminothiophene derivatives. Cyclocondensation of ketones (e.g., furan-3-yl methyl ketone) with elemental sulfur and malononitrile in ethanol under reflux yields 2-aminothiophene.
Amination to Generate Methylamine Group
The methylamine group is introduced via reductive amination. Thiophene-2-carbaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding [4-(furan-3-yl)thiophen-2-yl]methylamine after purification.
Amidation Coupling Strategy
The oxazole and thiophene fragments are conjugated via an acetamide linkage.
Activation of Oxazole Carboxylic Acid
The oxazole-4-carbaldehyde is oxidized to 3,5-dimethyl-1,2-oxazole-4-carboxylic acid using Jones reagent (CrO₃/H₂SO₄). The carboxylic acid is then activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.
Nucleophilic Substitution with Methylamine
The acyl chloride reacts with [4-(furan-3-yl)thiophen-2-yl]methylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane at 0°C to room temperature, yielding the target acetamide.
Table 3: Amidation Reaction Parameters
| Component | Specification |
|---|---|
| Acyl Chloride | 3,5-Dimethyl-1,2-oxazole-4-carbonyl chloride |
| Amine | [4-(Furan-3-yl)thiophen-2-yl]methylamine |
| Base | Triethylamine (2.5 equiv) |
| Solvent | Dichloromethane, anhydrous |
| Temperature | 0°C to room temperature |
| Yield | 75–80% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat and mass transfer during oxazole formation and amidation steps, reducing reaction times by 40% compared to batch processes.
Purification Techniques
Simulated moving bed (SMB) chromatography achieves >99% purity for the final product, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is not well-understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules sharing the 3,5-dimethyl-1,2-oxazol-4-yl-acetamide backbone but differing in substituent groups. Key differences in molecular weight, substituent chemistry, and inferred physicochemical properties are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Observations:
Core Structure Variations :
- The target compound uniquely combines a thiophene-furan system, which may confer distinct electronic properties compared to phenyl or pyridinyl substituents in analogs like BK77581 or the trimethoxyphenyl derivative . The sulfur atom in thiophene could influence redox reactivity or metabolic pathways.
- Compounds with methoxy groups (e.g., trimethoxyphenyl derivative ) likely exhibit higher hydrophilicity, whereas aliphatic substituents (e.g., oxane in BK77581 ) may improve membrane permeability.
Molecular Weight Trends: The target compound (316.4 g/mol) falls within the range of its analogs (316–373 g/mol), suggesting comparable bioavailability profiles. However, bulkier substituents (e.g., quinoline in Z28485943 ) may reduce diffusion rates.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be delineated as follows:
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 320.43 g/mol
This compound features an oxazole ring and a thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide . For instance, derivatives containing oxazole and thiophene rings have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | |
| Compound B | Escherichia coli | 64 µg/mL | |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action :
- Apoptosis Induction : The compound activates caspases leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to interfere with the G1/S transition in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| HeLa (cervical cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Apoptosis induction |
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of related compounds against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for further development in antibiotic therapies .
Study 2: Cancer Cell Line Evaluation
In a separate investigation published in Cancer Letters, researchers examined the effects of the compound on various cancer cell lines. They reported a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
